molecular formula C15H18N2O5 B4389928 ETHYL {[2-(MORPHOLINE-4-CARBONYL)PHENYL]CARBAMOYL}FORMATE

ETHYL {[2-(MORPHOLINE-4-CARBONYL)PHENYL]CARBAMOYL}FORMATE

Cat. No.: B4389928
M. Wt: 306.31 g/mol
InChI Key: MECXWWUVXIOSGL-UHFFFAOYSA-N
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Description

ETHYL {[2-(MORPHOLINE-4-CARBONYL)PHENYL]CARBAMOYL}FORMATE is a complex organic compound that features a morpholine ring, a phenyl group, and a carbamoyl formate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL {[2-(MORPHOLINE-4-CARBONYL)PHENYL]CARBAMOYL}FORMATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the morpholine-4-carbonyl chloride, which is then reacted with 2-aminophenylcarbamate to form the intermediate compound. This intermediate is subsequently reacted with ethyl formate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

ETHYL {[2-(MORPHOLINE-4-CARBONYL)PHENYL]CARBAMOYL}FORMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL {[2-(MORPHOLINE-4-CARBONYL)PHENYL]CARBAMOYL}FORMATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL {[2-(MORPHOLINE-4-CARBONYL)PHENYL]CARBAMOYL}FORMATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL {[2-(PIPERIDINE-4-CARBONYL)PHENYL]CARBAMOYL}FORMATE
  • ETHYL {[2-(PYRROLIDINE-4-CARBONYL)PHENYL]CARBAMOYL}FORMATE

Uniqueness

ETHYL {[2-(MORPHOLINE-4-CARBONYL)PHENYL]CARBAMOYL}FORMATE is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[2-(morpholine-4-carbonyl)anilino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-2-22-15(20)13(18)16-12-6-4-3-5-11(12)14(19)17-7-9-21-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECXWWUVXIOSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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